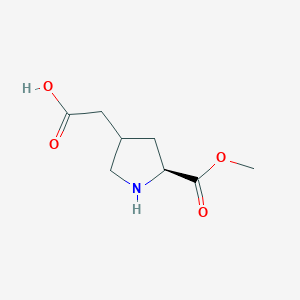
Ethyl 2-(chloromethyl-dimethyl-silyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl-dimethyl-silyl)acetate is an organosilicon compound with the molecular formula C7H15ClO2Si. This compound is characterized by the presence of a silicon atom bonded to a chloromethyl group, two methyl groups, and an ethyl acetate moiety. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(chloromethyl-dimethyl-silyl)acetate typically involves the reaction of ethyl acetate with chloromethyl-dimethyl-silane. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like tetrahydrofuran or dimethylformamide to ensure the exclusion of moisture, which can interfere with the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and controlled temperature conditions can further enhance the production process. The purification of the final product is typically achieved through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2-(chloromethyl-dimethyl-silyl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
- Substituted derivatives with various functional groups.
- Silanol or siloxane derivatives.
- Reduced alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 2-(chloromethyl-dimethyl-silyl)acetate has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study their interactions and functions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of specialty polymers and materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of ethyl 2-(chloromethyl-dimethyl-silyl)acetate involves the reactivity of the chloromethyl group and the silicon atom. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The silicon atom can participate in various chemical transformations, including oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- Ethyl 2-(trimethylsilyl)acetate
- Ethyl 2-(dimethylsilyl)acetate
- Ethyl 2-(methylsilyl)acetate
Comparison: Ethyl 2-(chloromethyl-dimethyl-silyl)acetate is unique due to the presence of the chloromethyl group, which provides additional reactivity compared to other similar compounds. This allows for a broader range of chemical transformations and applications. The presence of the chloromethyl group also enhances the compound’s ability to participate in substitution reactions, making it a versatile reagent in organic synthesis.
Propriétés
Numéro CAS |
13950-54-4 |
|---|---|
Formule moléculaire |
C7H15ClO2Si |
Poids moléculaire |
194.73 g/mol |
Nom IUPAC |
ethyl 2-[chloromethyl(dimethyl)silyl]acetate |
InChI |
InChI=1S/C7H15ClO2Si/c1-4-10-7(9)5-11(2,3)6-8/h4-6H2,1-3H3 |
Clé InChI |
ZWZITOASYQQQSC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C[Si](C)(C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


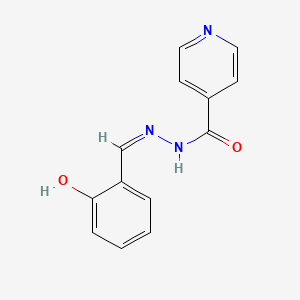

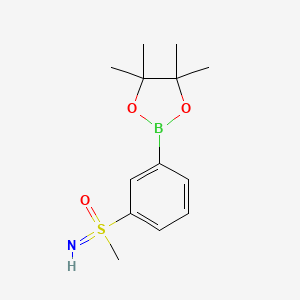
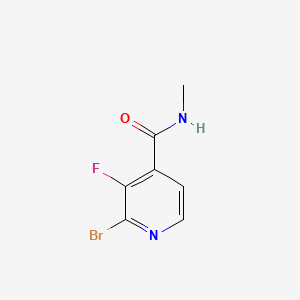
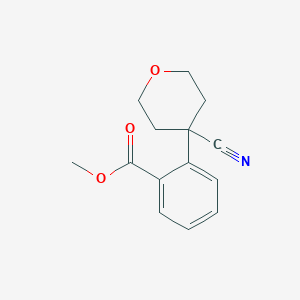
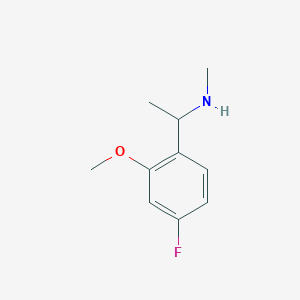
![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
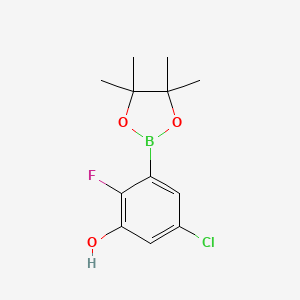
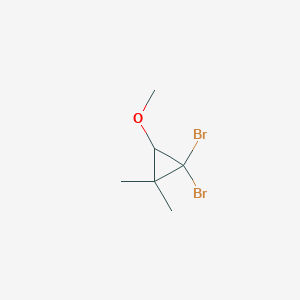
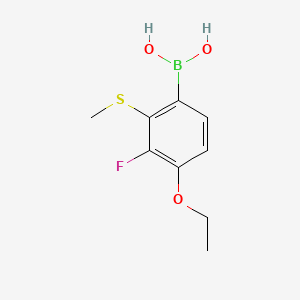
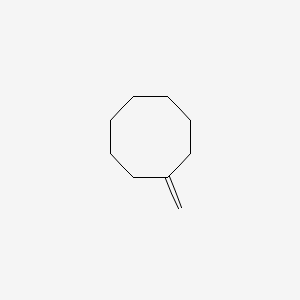
![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)
